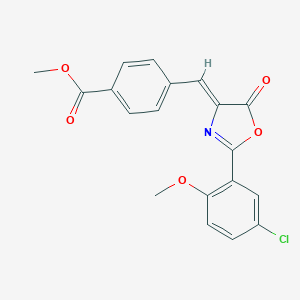
Methyl 338456
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 338456 is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. This compound is primarily used in laboratory experiments to investigate its mechanism of action and its biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of Methyl 338456 is not fully understood, but it is believed to act as a modulator of certain signaling pathways in cells. It has been shown to interact with various proteins and enzymes involved in cell signaling, including G-protein-coupled receptors and protein kinases. By modulating these pathways, this compound can affect cellular processes such as proliferation, differentiation, and apoptosis.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound can inhibit cell proliferation and induce apoptosis in certain cancer cell lines. It has also been shown to modulate the activity of certain enzymes involved in lipid metabolism. In vivo studies have shown that this compound can reduce inflammation and improve glucose metabolism in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Methyl 338456 in lab experiments is its high purity and stability, which allows for consistent and reproducible results. Additionally, this compound is relatively easy to synthesize, making it cost-effective for large-scale experiments. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments. Additionally, the mechanism of action of this compound is not fully understood, which may limit its usefulness in certain applications.
Direcciones Futuras
There are several future directions for research involving Methyl 338456. One direction is to further investigate its mechanism of action and its interactions with various proteins and enzymes. Another direction is to explore its potential applications in the development of new drugs or therapies. Additionally, further studies are needed to determine the safety and toxicity of this compound in vivo, which may inform its potential use in clinical settings.
Métodos De Síntesis
Methyl 338456 can be synthesized using various methods, including chemical synthesis and enzymatic synthesis. The chemical synthesis method involves the reaction of two or more chemical compounds to form this compound. The enzymatic synthesis method involves the use of enzymes to catalyze the reaction between the starting materials to form the final product. The choice of synthesis method depends on the desired purity, yield, and cost-effectiveness of the final product.
Aplicaciones Científicas De Investigación
Methyl 338456 has several potential applications in scientific research. It can be used as a tool to investigate the mechanism of action of various biological processes and pathways. It can also be used to study the biochemical and physiological effects of certain compounds or drugs. Additionally, this compound can be used as a reference compound in the development of new drugs or therapies.
Propiedades
Fórmula molecular |
C19H14ClNO5 |
|---|---|
Peso molecular |
371.8 g/mol |
Nombre IUPAC |
methyl 4-[(Z)-[2-(5-chloro-2-methoxyphenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]benzoate |
InChI |
InChI=1S/C19H14ClNO5/c1-24-16-8-7-13(20)10-14(16)17-21-15(19(23)26-17)9-11-3-5-12(6-4-11)18(22)25-2/h3-10H,1-2H3/b15-9- |
Clave InChI |
QUALSLAMBITCSR-DHDCSXOGSA-N |
SMILES isomérico |
COC1=C(C=C(C=C1)Cl)C2=N/C(=C\C3=CC=C(C=C3)C(=O)OC)/C(=O)O2 |
SMILES |
COC1=C(C=C(C=C1)Cl)C2=NC(=CC3=CC=C(C=C3)C(=O)OC)C(=O)O2 |
SMILES canónico |
COC1=C(C=C(C=C1)Cl)C2=NC(=CC3=CC=C(C=C3)C(=O)OC)C(=O)O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 2-{[5-(4-acetylphenyl)-2-furyl]methylene}-5-(3-methoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299101.png)
![ethyl 2-(3-chloro-4,5-dimethoxybenzylidene)-5-[4-(methylsulfanyl)phenyl]-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299102.png)

![ethyl (2E)-2-{[5-(diethylamino)-2-furyl]methylene}-5-(2,5-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299105.png)
![ethyl 2-[2-(2-ethoxy-2-oxoethoxy)benzylidene]-5-(3-methoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299106.png)
![2-amino-5-(3-chloro-4-methoxybenzylidene)-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile](/img/structure/B299111.png)
![ethyl (2E)-5-(4-methoxyphenyl)-7-methyl-2-{[5-(morpholin-4-yl)furan-2-yl]methylidene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299112.png)
![(5E)-2-(4-bromo-2-methylanilino)-5-[(3-chloro-4-methoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B299114.png)
![isopropyl 2-[4-(1,3-benzodioxol-5-ylmethoxy)-3-methoxybenzylidene]-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299115.png)
![ethyl 2-{[5-(diethylamino)-2-furyl]methylene}-5-(2-methoxy-1-naphthyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299117.png)
![isopropyl 2-(1,3-benzodioxol-5-ylmethylene)-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299119.png)
![ethyl 7-methyl-3-oxo-2-[(2-phenyl-1H-indol-3-yl)methylene]-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299120.png)
![(5Z)-5-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-4-hydroxy-1,5-dihydro-2H-imidazol-2-one](/img/structure/B299123.png)
![ethyl 5-(2,5-dimethoxyphenyl)-7-methyl-3-oxo-2-[(2-phenyl-1H-indol-3-yl)methylene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299124.png)